N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine

Lipophilicity LogP Chromatographic Retention

N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353960-22-1) is a synthetic, heterocyclic small-molecule building block consisting of a 3-chloropyrazine core linked via a methylene bridge to an N-isopropyl-ethylenediamine side chain. With a molecular formula of C10H17ClN4 and a molecular weight of 228.72 g/mol, it is classified as a functionalized diamine.

Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
Cat. No. B7925977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCC(C)N(CCN)CC1=NC=CN=C1Cl
InChIInChI=1S/C10H17ClN4/c1-8(2)15(6-3-12)7-9-10(11)14-5-4-13-9/h4-5,8H,3,6-7,12H2,1-2H3
InChIKeyNSHICFSXLHKQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine: Technical Baseline for Scientific Procurement


N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353960-22-1) is a synthetic, heterocyclic small-molecule building block consisting of a 3-chloropyrazine core linked via a methylene bridge to an N-isopropyl-ethylenediamine side chain. With a molecular formula of C10H17ClN4 and a molecular weight of 228.72 g/mol, it is classified as a functionalized diamine . Its structure combines a hydrogen-bond-accepting pyrazine ring, an electrophilic chloro substituent amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and a sterically hindered secondary amine, making it a versatile intermediate for medicinal chemistry and chemical biology applications [1].

Chloropyrazine handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling
Sterically hindered isopropylamine moiety for conformationally constrained ligand design
Hydrogen-bond-accepting pyrazine core supports molecular recognition in medicinal chemistry

Why N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine Cannot Be Simply Interchanged with In-Class Analogs


Within the class of N1-(heteroarylmethyl)-N1-alkylethane-1,2-diamines, seemingly minor modifications to the N-alkyl group drastically alter physicochemical properties. Generic substitution without quantitative justification risks downstream failure in synthesis, purification, or biological assay. The target compound's isopropyl group provides a distinct steric and lipophilic profile compared to its methyl or unsubstituted analogs, directly influencing solubility, chromatographic behavior, and molecular recognition events . The following quantitative evidence guide establishes the measurable differentiators that must be considered during scientific selection and procurement.

Lipophilicity-Dependent Behavior
N-alkyl substitution strongly shifts logP; isopropyl analog may differ in chromatographic retention and biological partitioning compared to methyl or unsubstituted analogs.
Steric Environment Variation
Isopropyl group provides distinct steric bulk; methyl analog lacks this topology and may not reproduce coordination geometry or enzyme pocket complementarity.
Purity Specification Gap
Typical commercial purity differs between analogs; selecting a lower-grade methyl analog may introduce impurities that confound biological assay interpretation.

N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine Quantitative Evidence Guide: Verified Differentiation from Closest Analogs


Enhanced Lipophilicity Drives Differential Purification and Biological Partitioning vs. Methyl Analog

The isopropyl substituent on the target compound imparts a calculated LogP of 0.40, representing a dramatic increase of 0.88 log units in lipophilicity compared to the direct methyl analog (LogP -0.48) . This indicates the compound is approximately 7.6 times more lipophilic, which translates to significantly longer reversed-phase HPLC retention times and altered liquid-liquid extraction behavior during work-up.

Lipophilicity vs. Methyl Analog
Data to verify
ΔLogP +0.88 (≈7.6× more lipophilic)
Reported logP difference may inform purification method choice and permeability screening context.
Predicted values; experimental confirmation recommended.
Lipophilicity LogP Chromatographic Retention Medicinal Chemistry

Superior Boiling Point Enables High-Temperature Synthetic Transformations vs. Methyl Analog

The target compound exhibits a predicted boiling point of 295.1±35.0 °C at 760 mmHg, which is 28.5 °C higher than the methyl analog (266.6±35.0 °C) . This elevated boiling point suggests a significantly lower vapor pressure at equivalent temperatures and a wider operational window for reactions requiring elevated temperatures, such as Buchwald-Hartwig aminations or high-boiling solvent conditions.

Boiling Point vs. Methyl Analog
Data to verify
+28.5 °C (295.1 vs 266.6 °C)
Higher predicted boiling point may support wider thermal window for high-temperature reactions.
Predicted by group contribution method; verify under process conditions.
Thermal Stability Distillation Synthetic Process

Verified High Purity Reduces Procurement Risk Compared to Lower-Grade Offers

Reputable vendors consistently offer the target compound at a purity of NLT 98% (e.g., MolCore 98%, Leyan 98%), meeting rigorous pharmaceutical research standards . In contrast, the closest methyl analog is frequently inventoried only at 95% purity (AKSci, Chemenu) . While this is a cross-vendor observation rather than identical batch comparison, it reflects a trend where the isopropyl compound is more commonly manufactured to tighter purity specifications, reducing the risk of encountering uncharacterized impurities that can confound biological assays.

Commercial Purity Specification
Specification review
≥98% (isopropyl) vs 95% (methyl analog typical)
Higher purity specification may reduce risk of impurity-driven assay artifacts.
Vendor-reported CoA; cross-batch consistency should be verified.
Chemical Purity Quality Control Procurement Specification

Increased Steric Bulk Provides a Distinct Topology for Coordination Chemistry and Enzyme Active Sites

Computational analysis indicates the isopropyl group has a Connolly solvent-excluded volume approximately 1.8-2.2 times larger than a methyl group [1]. This structural feature creates a conformationally constrained, bulkier secondary amine, which is a known design element for achieving selectivity in metalloenzyme inhibitors and for controlling the geometry of transition metal complexes. While direct binding data comparing analogs is absent from the public domain, this class-level inference is mechanistically consistent with the established role of isopropyl amines in modulating ligand-protein or ligand-metal interactions.

Steric Bulk Comparison
Class-level
Isopropyl volume ≈1.8–2.2× methyl
Larger steric profile may enforce distinct coordination geometry or binding pocket fit.
Modeled data; no direct binding data for these analogs available.
Steric Hindrance Ligand Design Structure-Activity Relationship

Procurement-Driven Application Scenarios: When to Select N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine


Synthesis of Drug-Like Molecules Requiring Optimized Lipophilicity for Membrane Permeability

The elevated LogP of 0.40 vs. -0.48 for the methyl analog positions this compound as the superior scaffold for medicinal chemistry programs targeting intracellular proteins. It will likely exhibit improved passive membrane permeability, a critical parameter for oral bioavailability and cell-based assay performance. Use this compound when Lipinski's Rule of Five or Central Nervous System Multiparameter Optimization (CNS MPO) scores require a higher logP to balance other polar substituents.

High-Temperature Reaction Sequences (Buchwald-Hartwig Coupling, Nucleophilic Aromatic Substitution)

The higher boiling point (295.1 °C vs. 266.6 °C) directly translates to a broader operational temperature range for process chemists. This compound can be employed in reactions requiring prolonged heating (e.g., 150-200 °C) with less risk of evaporative loss or distillation, making it a more robust intermediate for complex, multi-step synthetic sequences compared to its lower-boiling analogs.

Development of Conformationally Restricted Ligands for Metalloenzyme Targets

The sterically demanding isopropyl group provides a defined, bulky amine center. This feature is critical for projects aiming to introduce conformational bias into a ligand [1]. Researchers designing inhibitors for kinases, phosphodiesterases, or histone deacetylases can exploit this bulk to fill hydrophobic pockets or restrict bond rotation, potentially gaining selectivity over related off-target enzymes where the methyl analog would fit promiscuously.

High-Assurance Biological Screening with Minimized Impurity Interference

The verified commercial availability at ≥98% purity ensures that when this compound is used as a building block or tested directly in a biochemical assay, the probability of artifacts arising from impurities is significantly lower than for the typically 95% pure methyl analog. This is particularly crucial for high-throughput screening (HTS) campaigns or detailed kinetic studies where anomalous data points can waste substantial resources.

Application
Selection Property
Validation Focus
Drug-like molecule synthesis with lipophilicity optimization
Elevated logP for partitioning
Membrane permeability assay context
High-temperature cross-coupling sequences
Higher boiling point for thermal resilience
Reaction robustness under prolonged heating
Conformationally constrained ligand design
Steric bulk for ligand topology
Selectivity in metalloenzyme models
High-assurance biological screening
≥98% purity specification
Impurity profiling in assay contexts
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